molecular formula C8H7ClN2O B1346436 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one CAS No. 89938-22-7

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one

Cat. No. B1346436
CAS RN: 89938-22-7
M. Wt: 182.61 g/mol
InChI Key: WXIXSRNTPHCSPF-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its IUPAC name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is utilized in the regioselective synthesis of quinoxaline derivatives. The study by Dobiáš et al. (2017) demonstrates methodologies for producing regioisomeric 3,4-dihydroquinoxalin-2(1H)-ones with high selectivity, which are important in physical and pharmaceutical applications (Dobiáš et al., 2017).

Biological and Medicinal Applications

  • Antimicrobial Activity : Research by Murugavel et al. (2018) focuses on the synthesis of novel quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one, and evaluates their antimicrobial activities. Their study also includes molecular docking studies to understand the inhibition of specific enzymes (Murugavel et al., 2018).

  • Antimalarial Efficacy : A study by Rivera et al. (2013) evaluates the antimalarial efficacy of a quinoxalinone derivative on Plasmodium yoelii yoelii, demonstrating its potential as an antimalarial agent (Rivera et al., 2013).

Industrial and Technological Applications

  • Corrosion Inhibition : Forsal et al. (2010) investigated the use of a quinoxalin-2(1H)-one derivative as a corrosion inhibitor for steel in acidic medium, finding it to be effective with efficiencies around 97% (Forsal et al., 2010).

  • apers/visiblelightinduced-csp3–h-activation-bond-forming-akula/fd1ae452dece5a3a95a6bafba98d8f7f/?utm_source=chatgpt).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

6-chloro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIXSRNTPHCSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300699
Record name 6-chloro-3,4-dihydroquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one

CAS RN

89938-22-7
Record name MLS002920449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-3,4-dihydroquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (5.10 g) is added to a mixture of 6-chloro-1,2-dihydroquinoxalin-2-one (5.60 g), and ethanol (200 ml). The resultant solution is stirred for 2.5 hr at 20°-25°. The material is partitioned between water and ethyl acetate, the phases are separated, the organic phase is dried over magnesium sulfate and concentrated under reduced pressure to give a solid which is recrystallized from ethyl acetate/hexane to give the title compound, mp 171°-174°; IR (mineral oil) 2953, 2925, 1687, 1517, 1408, 1307 and 1299 cm-1 ; NMR (CDCl3 -MeOD) 6.6-6.8 and 3.95 δ; MS (m/z) 182, 153.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RT Emery - 2016 - scholars.csus.edu
Quinoxalinones are fused, aromatic heterocycles which have exhibited interesting biological activities, including antitumor, antibiotic, and antiprotozoal properties. Investigations into the …
Number of citations: 1 scholars.csus.edu
RY Ning, GF Field, LH Sternbach - Journal of Heterocyclic …, 1970 - Wiley Online Library
The cyclic nitrones 7‐chloro‐1,3‐dihydro‐5‐phenyl‐2H‐1,4‐benzodiazepin‐2‐one 4‐oxide (5a) and 1,3‐dihydro‐7‐methylthio‐5‐phenyl‐2H‐1,4‐benzodiazepin‐2‐one 4‐oxide (5b) …
Number of citations: 25 onlinelibrary.wiley.com
PG Baraldi, E Ruggiero… - Journal of Heterocyclic …, 2014 - Wiley Online Library
This paper describes a convenient and efficient synthesis of new fused tricyclic diazepino[3,2,1‐ij]quinolines and substituted pyrido[1,2,3‐de]quinoxalines. o‐Phenylenediamines are …
Number of citations: 4 onlinelibrary.wiley.com
GA Archer, LH Sternbach - Chemical Reviews, 1968 - ACS Publications
Benzodiazepines are bicyclic heterocycliccompounds having a benzene nucleus fused to a seven-membered ring containing two nitrogen atoms. The following six formulas represent …
Number of citations: 298 pubs.acs.org
B Xu, Y Sun, Y Guo, Y Cao, T Yu - Bioorganic & medicinal chemistry, 2009 - Elsevier
A series of novel N 4 -(hetero)arylsulfonylquinoxalinone derivatives were prepared in a straight and efficient way. Of all the synthesized compounds, five compounds exhibited potent …
Number of citations: 51 www.sciencedirect.com
E Ruggiero - Pubblicazioni dello IUSS, 2015 - ojs.unife.it
Cannabinoid CB2 receptor agonists have gained attention as potential therapeutic targets in the management of numerous diseases. Selectivity towards this receptor subtype is …
Number of citations: 7 ojs.unife.it

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